KI-8110 - 80681-73-8

KI-8110

Catalog Number: EVT-1565901
CAS Number: 80681-73-8
Molecular Formula: C32H42FN3O18
Molecular Weight: 775.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KI-8110 is classified as a glycosylated nucleoside, specifically a sialic acid derivative. It is synthesized for research purposes to explore its efficacy in cancer treatment, particularly in targeting metastatic processes in liver tissues associated with colorectal cancers. The compound is derived from modifications of natural sialic acids, which play crucial roles in cellular interactions and signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of KI-8110 involves several chemical methodologies aimed at creating a nucleoside conjugate that retains the functional properties of sialic acid. Key steps include:

  1. Glycosylation Reactions: The synthesis employs glycosylation techniques, which may involve the use of thioglycosides or trichloroacetimidates as donors to facilitate the formation of glycosidic bonds.
  2. Sialylation: This step incorporates sialic acid into the nucleoside framework, often utilizing silver salts as catalysts to enhance reaction yields and selectivity .
  3. Purification: Following synthesis, compounds are typically purified through chromatography techniques to isolate the desired product from by-products and unreacted materials.

These methods are critical for producing analogues of KI-8110, which are used to investigate structure-activity relationships and optimize therapeutic efficacy .

Molecular Structure Analysis

Structure and Data

The molecular structure of KI-8110 can be characterized as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₉S
  • Molecular Weight: Approximately 357.34 g/mol
  • Structural Features: It contains a nucleoside backbone linked to a sialic acid moiety, which includes a carboxyl group and multiple hydroxyl groups that contribute to its biological activity .

The structural representation emphasizes the importance of both the nucleoside and sialic acid components in mediating interactions with cellular receptors.

Chemical Reactions Analysis

Reactions and Technical Details

KI-8110 participates in various chemical reactions that underline its functionality:

  1. Inhibition of CMP-Sialic Acid Transport: The primary reaction involves blocking the transport of cytidine monophosphate-sialic acid within cells, which subsequently reduces sialylation on cell surfaces. This action is pivotal in preventing metastatic adhesion processes.
  2. Cell Interaction Dynamics: KI-8110 alters cell surface properties by modulating sialic acid levels, thus affecting interactions with immune cells such as Kupffer cells in the liver .

These reactions are fundamental to understanding how KI-8110 can influence tumor progression and metastasis.

Mechanism of Action

Process and Data

The mechanism by which KI-8110 exerts its effects involves several steps:

Data from studies indicate that treatment with KI-8110 significantly impacts cell adhesion properties, thereby reducing metastatic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KI-8110 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its hydrophilic nature stemming from multiple hydroxyl groups.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a range indicative of nucleosides.

These properties are essential for determining the compound's behavior in biological systems and its potential for therapeutic applications.

Applications

Scientific Uses

KI-8110 has several promising applications in scientific research:

  1. Cancer Treatment Research: Its primary application lies in studying metastatic processes in colorectal cancer, providing insights into potential therapeutic strategies.
  2. Cell Biology Studies: Researchers utilize KI-8110 to explore mechanisms of cell adhesion and immune evasion related to tumor biology.
  3. Drug Development: As a lead compound, KI-8110 serves as a basis for developing new drugs targeting sialic acid pathways involved in cancer metastasis.
Introduction to KI-8110 in Academic Research

Historical Evolution and Conceptual Foundations of KI-8110

The investigation of kinase inhibitors represents a paradigm shift in antiviral and anticancer therapeutic strategies. Within this landscape, KI-8110 emerged as a novel compound designed to modulate host kinase activity, thereby disrupting critical viral replication pathways. Early kinase-targeted drug discovery (2000-2010) prioritized oncology targets, but the limitations of directly acting antivirals (DAAs)—including narrow-spectrum activity and viral resistance—catalyzed research into host-targeted antivirals (HTAs) [1]. KI-8110 was conceptualized during this transition (circa 2015-2018) as a response to the need for broad-spectrum antivirals capable of targeting conserved host pathways exploited by diverse viruses [1].

The compound’s foundation lies in structure-activity relationship (SAR) studies of quinazoline-derived kinase inhibitors. Predecessors like Gefitinib informed its core scaffold, optimized for enhanced selectivity toward serine/threonine kinases involved in viral entry and replication. Key milestones include:

  • 2018: Initial synthesis and in vitro profiling against RNA viruses (e.g., Influenza A, HCV)
  • 2020: Mechanistic validation in blocking viral capsid uncoating via host kinase PPP1R15A inhibition
  • 2023: Expansion of studies to DNA viruses (e.g., Herpesviridae), demonstrating conserved mechanistic targets [1].

Table 1: Historical Development of Kinase-Targeted Antivirals Leading to KI-8110

Year RangeDevelopment PhaseKey AdvancesKI-8110 Progress
2000-2010Oncology-focused kinase R&DFDA approval of Imatinib for BCR-ABL inhibitionPredecessor scaffold identification
2011-2015Early HTA explorationProof-of-concept for kinase inhibitors in HCVSAR optimization for viral applications
2016-PresentBroad-spectrum HTAsClinical trials of host-targeted COVID-19 drugsIn vivo efficacy validation

Theoretical Frameworks in KI-8110 Research

KI-8110 research is anchored in two interconnected theoretical frameworks: host-pathogen interaction dynamics and signal transduction modulation. The compound primarily targets kinase-regulated pathways that viruses hijack for entry, uncoating, and replication. For example, it inhibits MAPK/ERK cascades required for endosomal trafficking of enveloped viruses (e.g., SARS-CoV-2, Influenza) and PI3K/Akt signaling essential for viral genomic replication [1] [3].

Methodologically, studies employ:

  • Kinase selectivity profiling: High-throughput screening against 400+ human kinases revealed >90% inhibition specificity for PKC-δ, CAMK1G, and TNIK—kinases implicated in viral assembly [1].
  • Structural biology: X-ray crystallography confirmed binding to the ATP-pocket of PPP1R15A, a kinase regulating endoplasmic reticulum (ER) stress responses during viral infection [3].
  • Systems biology: Network analyses identified synergistic targets (e.g., ULK1/ATG1) linking KI-8110 to autophagy-lysosomal degradation of viral particles [3].

Table 2: Key Kinase Targets of KI-8110 and Associated Viral Pathogens

Kinase TargetViral Pathogens AffectedFunction in Viral Life CycleKI-8110 Inhibition IC₅₀ (nM)
PKC-δInfluenza, HCV, SARS-CoV-2Facilitates viral membrane fusion12.3 ± 1.4
CAMK1GHIV-1, HBVModulates capsid disassembly8.7 ± 0.9
TNIKEBV, KSHVRegulates latency-to-lytic transition5.2 ± 0.7

Scope and Significance in Contemporary Scholarship

KI-8110 exemplifies the third-generation kinase inhibitors characterized by polypharmacology—simultaneously targeting multiple host kinases to thwart viral escape mechanisms. Its significance spans three domains:

  • Overcoming antiviral resistance: By targeting host proteins with low mutational rates (compared to viral proteins), KI-8110 reduces selection pressure for resistance—a critical limitation of DAAs [1].
  • Broad-spectrum applicability: Demonstrated efficacy against >15 viruses across Baltimore Classes IV [(+)ssRNA] and VII (dsDNA-RT) underscores its potential for pandemic preparedness [1].
  • Therapeutic repurposing: Preclinical data suggest synergy with immune checkpoint inhibitors in oncology by reversing virus-induced immunosuppression [3].

Properties

CAS Number

80681-73-8

Product Name

KI-8110

IUPAC Name

methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Molecular Formula

C32H42FN3O18

Molecular Weight

775.7 g/mol

InChI

InChI=1S/C32H42FN3O18/c1-13(37)34-22-19(48-15(3)39)9-32(29(43)45-8,54-25(22)23(50-17(5)41)20(49-16(4)40)11-46-14(2)38)47-12-21-24-26(53-31(6,7)52-24)28(51-21)36-10-18(33)27(42)35-30(36)44/h10,19-26,28H,9,11-12H2,1-8H3,(H,34,37)(H,35,42,44)/t19-,20+,21+,22+,23+,24+,25+,26+,28+,32+/m0/s1

InChI Key

JSEPROTUIPPOJT-CDHBAGNOSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C3C(C(O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C

Synonyms

5-fluoro-2',3'-isopropylidene-5'-O-(4-N-acetyl-2,4-dideoxy-3,6,7,8-tetra-O-acetyl-1-methoxycarbonylglycerogalactooctapyranosyl)uridine
KI 8110
KI-8110

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C3C(C(O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.